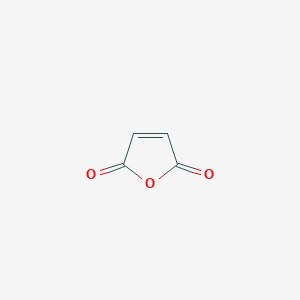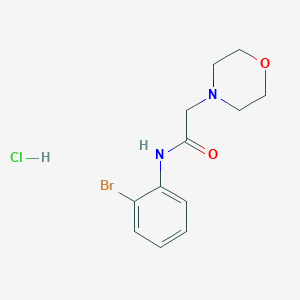
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 322.68 g/mol. This compound is known for its ability to inhibit the activity of certain enzymes and has been studied extensively for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride involves binding to the catalytic domain of PARP and inhibiting its activity. This leads to the accumulation of DNA damage, which can enhance the effectiveness of DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects
In addition to its role as a PARP inhibitor, 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other enzymes such as xanthine oxidase and nitric oxide synthase. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride in lab experiments is its ability to selectively inhibit PARP activity. This allows researchers to study the role of PARP in various cellular processes and disease states. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dosing and monitoring are necessary to ensure accurate and reliable results.
Direcciones Futuras
There are several future directions for research involving 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride. One area of interest is the development of more selective PARP inhibitors that have fewer off-target effects. Another area of research is the use of PARP inhibitors in combination with other cancer therapies to enhance their effectiveness. Additionally, there is ongoing research into the role of PARP in other disease states such as neurodegenerative disorders and cardiovascular disease.
Métodos De Síntesis
The synthesis of 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride involves the reaction of 2-bromophenyl isocyanate with morpholine and acetic anhydride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Aplicaciones Científicas De Investigación
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride has been used in a variety of scientific research applications. One of its primary uses is as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and is overexpressed in certain types of cancer cells. Inhibiting PARP activity has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propiedades
Número CAS |
143579-17-3 |
|---|---|
Nombre del producto |
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride |
Fórmula molecular |
C12H16BrClN2O2 |
Peso molecular |
335.62 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H15BrN2O2.ClH/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15;/h1-4H,5-9H2,(H,14,16);1H |
Clave InChI |
OTCKKQNKVPTYMU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2Br.Cl |
SMILES canónico |
C1COCCN1CC(=O)NC2=CC=CC=C2Br.Cl |
Otros números CAS |
143579-17-3 |
Sinónimos |
N-(2-Bromophenyl)-4-morpholineacetamide monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



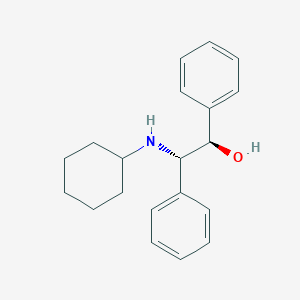
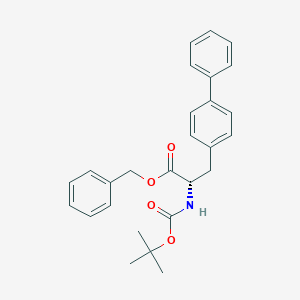

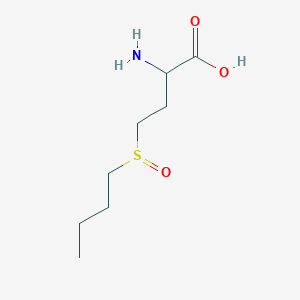


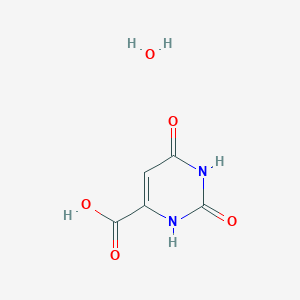
![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)





